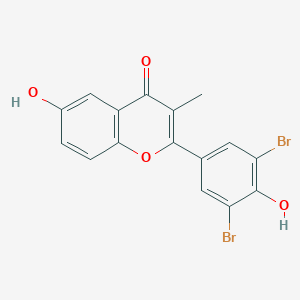

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone

Descripción

Propiedades

Número CAS |

104567-72-8 |

|---|---|

Fórmula molecular |

C16H10Br2O4 |

Peso molecular |

426.05 g/mol |

Nombre IUPAC |

2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one |

InChI |

InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3 |

Clave InChI |

GKDYOXMZSXVKPP-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |

SMILES canónico |

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |

Otros números CAS |

104567-72-8 |

Sinónimos |

3-methyl-4',6-dihydroxy-3',5'-dibromoflavone EMD 21388 EMD-21388 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 6,4’-Dihidroxi-3-Metil-3’,5’-Dibromo flavona típicamente implica la bromación de 6,4’-Dihidroxi-3-Metil flavona. Las condiciones de reacción a menudo incluyen el uso de bromo o un reactivo que contiene bromo en un solvente orgánico como ácido acético o cloroformo . La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar una bromación completa.

Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente siguen rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes.

Análisis De Reacciones Químicas

6,4’-Dihidroxi-3-Metil-3’,5’-Dibromo flavona experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar quinonas u otros derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden convertir los átomos de bromo en hidrógeno, formando 6,4’-Dihidroxi-3-Metil flavona. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los átomos de bromo pueden sustituirse con otros grupos funcionales como amino o alquilo utilizando reacciones de sustitución nucleofílica. Los reactivos comunes incluyen aminas y haluros de alquilo.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir flavonas desbromadas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has the chemical formula and an average molecular weight of approximately 426.06 g/mol. This compound belongs to the flavonoid class of natural products, which are known for their wide-ranging biological activities.

Biological Activities

-

Antioxidant Activity

- Flavonoids are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that this compound exhibits significant radical scavenging activity, making it a candidate for use in formulations aimed at reducing oxidative damage in cells .

-

Anti-inflammatory Properties

- The compound has shown potential in modulating inflammatory pathways. Research indicates that flavonoids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation .

-

Anticancer Potential

- Preliminary studies have indicated that this flavonoid can induce apoptosis in cancer cells. It may affect cell cycle regulation and promote cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. These properties position it as a promising candidate for further development as an anticancer agent .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various flavonoids, including this compound, using DPPH radical scavenging assays. The results demonstrated that this compound significantly reduced DPPH radical levels compared to control samples, indicating its potential as a natural antioxidant .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on human cell lines showed that treatment with this compound led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha. These findings suggest that this compound could be effective in managing inflammatory diseases .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the upregulation of p53 and downregulation of anti-apoptotic proteins .

Potential Applications

| Application Area | Description |

|---|---|

| Antioxidant Formulations | Used in dietary supplements or cosmetics to combat oxidative stress. |

| Anti-inflammatory Drugs | Potential development as a therapeutic agent for chronic inflammatory diseases. |

| Cancer Therapeutics | Investigated for its ability to induce apoptosis in cancer cells; may be developed into a drug candidate. |

Mecanismo De Acción

El mecanismo de acción de 6,4’-Dihidroxi-3-Metil-3’,5’-Dibromo flavona implica su interacción con varios objetivos moleculares y vías. Se cree que ejerce sus efectos a través de la modulación de las vías de señalización involucradas en la proliferación celular, la apoptosis y la inflamación. Los grupos hidroxilo y los átomos de bromo juegan un papel crucial en su actividad biológica al influir en su afinidad de unión a las proteínas y enzimas diana .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone and Analogues

Key Findings

Bromination and Methylation Enhance TTR Binding

Compared to non-brominated flavonoids (e.g., genistein), the 3',5'-dibromo and 3-methyl groups in EMD21388 significantly enhance TTR binding. Genistein, despite structural similarities (hydroxyl-rich isoflavone), shows negligible TTR interaction and minimal thyroid hormone modulation . The bromine atoms likely increase hydrophobic interactions within the TTR channel, while the 3-methyl group stabilizes the tetramer by filling a cavity in the rat TTR structure .

Methoxy vs. Hydroxy Substitutions

For example, afrormosin’s antifungal activity relies on its methoxy pattern, whereas EMD21388’s hydroxyl groups are critical for hydrogen bonding with TTR residues .

Core Structure Differences

Species-Specific Binding

EMD21388 binds 1.6 Å deeper in rat TTR than human TTR due to subtle differences in the channel geometry, highlighting the importance of the 3-methyl group for cross-species efficacy .

Physicochemical Properties

- Lipophilicity : Bromine atoms in EMD21388 increase logP compared to hydroxyl-rich analogues (e.g., genistein), enhancing blood-brain barrier penetration.

- Solubility : Methoxy groups in afrormosin and irigenin reduce aqueous solubility relative to EMD21388’s hydroxylated structure .

Actividad Biológica

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone (commonly referred to as EMD21388) is a synthetic flavonoid derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antioxidant properties. This article delves into the biological activity of EMD21388, supported by research findings, case studies, and comparative analyses with similar compounds.

The biological activity of EMD21388 is primarily attributed to its ability to modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of hydroxyl groups enhances its binding affinity to proteins and enzymes, while the bromine atoms may influence its reactivity and bioavailability. Specifically, EMD21388 has shown potential in:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is linked to various diseases including cancer.

- Anti-inflammatory Effects : EMD21388 inhibits pro-inflammatory cytokines and mediators, contributing to its potential in treating inflammatory conditions.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Antioxidant Activity

A study evaluating the antioxidant capacity of various flavonoids demonstrated that EMD21388 exhibited significant free radical scavenging activity compared to other compounds. The antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

| Compound | IC50 (µM) |

|---|---|

| EMD21388 | 25 |

| Quercetin | 30 |

| Rutin | 40 |

Anti-inflammatory Activity

In vitro studies have shown that EMD21388 effectively reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlates with decreased expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

Research has highlighted the anticancer effects of EMD21388 against several cancer cell lines. For instance:

- Breast Cancer Cells (MCF-7) : Treatment with EMD21388 resulted in a dose-dependent decrease in cell viability.

- Lung Cancer Cells (A549) : Induction of apoptosis was confirmed via flow cytometry analysis.

Case Studies

A notable case study investigated the effects of EMD21388 on mice models bearing tumors. The treatment group received daily doses of EMD21388 for four weeks, leading to a significant reduction in tumor size compared to the control group. Histopathological examinations revealed increased apoptosis rates in tumor tissues treated with the compound.

Comparative Analysis

When compared with similar flavonoids such as 6,4'-dihydroxyflavone and 3-methylflavone, EMD21388 demonstrated superior biological activities due to its unique bromination and methylation patterns.

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 6,4'-Dihydroxyflavone | Moderate | Low | Low |

| 3-Methylflavone | Low | Moderate | Moderate |

| EMD21388 | High | High | High |

Q & A

Q. Basic

- Halogenation : Introduce bromine/chlorine at positions 3' and 5' using electrophilic substitution.

- Methylation/Protection : Protect hydroxyl groups with methyl or benzyl ethers during multi-step synthesis.

- Prodrug Design : Modify hydroxyl groups with acetyl or glycosyl moieties to enhance bioavailability .

How can in vitro binding data be reconciled with in vivo efficacy discrepancies?

Advanced

Address inconsistencies via:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models.

- Protein Binding Assays : Test competition with serum albumin or other plasma proteins that may sequester the compound.

- Dose-Response Studies : Correlate free compound concentration with thyroid hormone modulation .

What role does the 3-methyl group play in stabilizing the TTR tetramer?

Advanced

The 3-methyl group:

- Enhances hydrophobic interactions with TTR’s thyroxine-binding channel, reducing tetramer dissociation.

- Crystallographic Data : Shows direct van der Waals contacts with Leu110 and Thr119 in human TTR .

- Thermal Stability Assays : Demonstrate reduced amyloid fibril formation in methyl-substituted analogs compared to des-methyl derivatives .

What extraction and purification methods are optimal for isolating this flavone from natural sources?

Q. Basic

- Solvent Extraction : Use methanol or ethanol for initial extraction from plant material (e.g., Artemisia spp.).

- Column Chromatography : Employ silica gel or Sephadex LH-20 for fractionation.

- Reverse-Phase HPLC : Final purification using C18 columns with acetonitrile/water gradients .

How do substituent modifications (e.g., bromine vs. methoxy groups) impact binding affinity and selectivity?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 3', 5', and 6 to map steric and electronic effects.

- Computational Docking : Predict binding energies of analogs using software like AutoDock Vina.

- In Vitro Screening : Test analogs in TTR amyloidogenesis assays to identify potent inhibitors .

What methodological challenges arise in studying the compound’s antihormonal effects in vivo?

Q. Advanced

- Hormone Feedback Loops : Compensatory TSH elevation may mask free TH changes; use TSH-receptor knockout models.

- Tissue-Specific Effects : Employ microdialysis or LC-MS/MS to measure TH levels in target organs (e.g., liver, brain).

- Longitudinal Studies : Monitor hormone dynamics over weeks to account for adaptive responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.